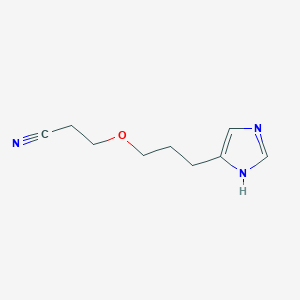
3-(3-(1H-Imidazol-4-yl)propoxy)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(1H-Imidazol-4-yl)propoxy)propanenitrile is an organic compound that features an imidazole ring, a propoxy group, and a nitrile group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1H-Imidazol-4-yl)propoxy)propanenitrile typically involves the reaction of 1H-imidazole-4-carbaldehyde with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with 3-chloropropanol under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-(1H-Imidazol-4-yl)propoxy)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The propoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Primary amines.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
3-(3-(1H-Imidazol-4-yl)propoxy)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in enzyme inhibition assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-(1H-Imidazol-4-yl)propoxy)propanenitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The nitrile group can form hydrogen bonds with active site residues, enhancing binding affinity. The propoxy group provides additional hydrophobic interactions, stabilizing the compound within the target site.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Imidazol-1-yl)propanenitrile: Similar structure but lacks the propoxy group.
3-(2-Undecyl-1H-imidazol-1-yl)propanenitrile: Contains a longer alkyl chain, affecting its hydrophobic properties.
Uniqueness
3-(3-(1H-Imidazol-4-yl)propoxy)propanenitrile is unique due to the presence of both the propoxy and nitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-[3-(1H-imidazol-5-yl)propoxy]propanenitrile |
InChI |
InChI=1S/C9H13N3O/c10-4-2-6-13-5-1-3-9-7-11-8-12-9/h7-8H,1-3,5-6H2,(H,11,12) |
InChI Key |
MQRSFVOSCSGUMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CCCOCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolo[4,5-b]pyridin-6-ylmethanamine](/img/structure/B12822851.png)
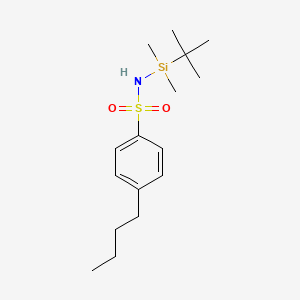
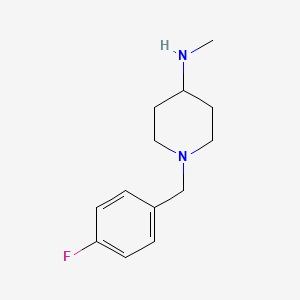
![2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride](/img/structure/B12822888.png)
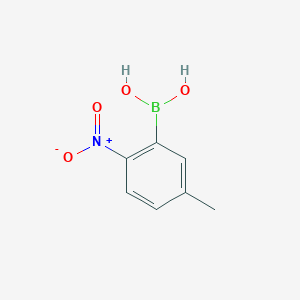
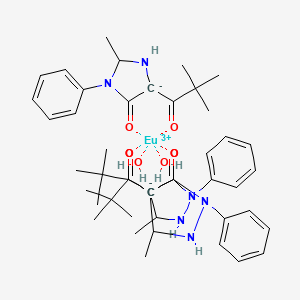
![(E)-[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12822895.png)
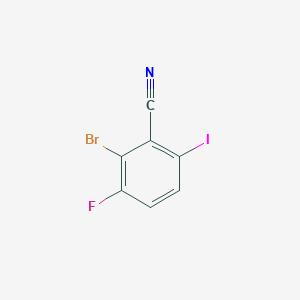
![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B12822903.png)
![(2R,3R,4S,5R)-2-(5-Fluoro-4-methoxy-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12822914.png)
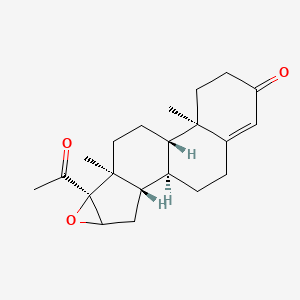
![3-Chloro-5-((S)-1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5,6-dihydro-[2,4'-bipyridine]-1(2h)-carboxamide](/img/structure/B12822928.png)
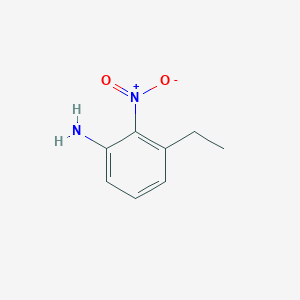
![4-Bromo-6-chlorodibenzo[b,d]furan](/img/structure/B12822945.png)
